N-(2-(4-甲基哌嗪-1-基)-2-(噻吩-3-基)乙基)-2-氧代-2H-色烯-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

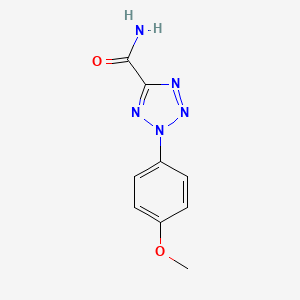

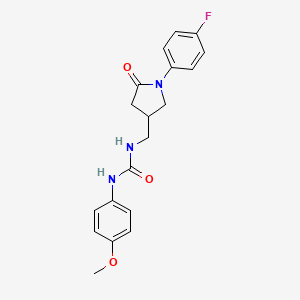

The compound of interest, N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, is a derivative of the chromene class, which is known for its diverse biological activities. Chromene derivatives, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs, have been studied for their crystalline structures and potential pharmaceutical applications . These compounds exhibit an anti-rotamer conformation about the C-N bond, which is a common feature in this class of compounds. The presence of a piperazine ring in the compound of interest suggests potential for increased solubility and interaction with biological targets due to the basic nature of the piperazine nitrogen atoms.

Synthesis Analysis

Although the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through complex organic reactions. For instance, the reduction of chromano-piperidine-fused isoxazolidines with formamide and a palladium catalyst leads to chromene derivatives with rearranged structures . This suggests that the synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide could involve multiple steps, including ring closures and rearrangements, possibly utilizing similar reductive conditions to manipulate nitrogen-containing rings.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a 4H-chromene core, which is a bicyclic system consisting of a benzene ring fused to a pyran ring. The anti-rotamer conformation about the C-N bond and the orientation of the amide oxygen atoms are critical features that can influence the compound's intermolecular interactions and stability . The specific molecular structure of the compound would likely exhibit similar features, with additional complexity due to the presence of the piperazine and thiophene rings.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, including ring openings and rearrangements. The reduction of isoxazolidine-fused chromenes has been shown to lead to novel chromene carboxamides through reductive NO bond cleavage and tandem intramolecular rearrangements . These reactions are indicative of the reactivity of the chromene core and suggest that the compound of interest may also participate in similar chemical transformations, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be influenced by their molecular structure. For example, the presence of methoxy and amide groups can affect the solubility and crystallization behavior of these compounds . The polymorphism observed in some chromene derivatives indicates that slight changes in the molecular structure can lead to significant differences in physical properties. The compound of interest, with its piperazine and thiophene substituents, would likely have unique solubility, crystallization tendencies, and possibly different polymorphic forms, which could be explored in further studies.

科学研究应用

微波辅助合成和生物活性

一项研究重点介绍了含有青霉烷酸或头孢菌酸部分的杂化分子的微波辅助合成,并研究了它们的抗菌、抗脂肪酶和抗脲酶活性。一些化合物对被测试的微生物表现出中等的抗菌活性,其中两种表现出抗脲酶活性,四种表现出抗脂肪酶活性 (Başoğlu 等人,2013 年)。

抗癌活性和对接研究

另一项研究重点是合成噻吩-2-甲醛衍生物,这些衍生物显示出良好的抗菌和抗真菌活性,并且毒性较低。通过光谱、抗癌和对接研究证实了它们的结合特性和药代动力学机制,表明这些化合物具有作为药理剂的潜力 (Shareef 等人,2016 年)。

局部麻醉药和抗心律失常药

对环戊烯并[b]噻吩衍生物的研究表明,其潜在的局部麻醉和抗心律失常活性与卡替卡因和利多卡因等现有药物相当。这些化合物通过阻断 Na+ 或 Ca+2 通道表现出效力,表明它们在医学应用中的效用 (Al-Obaid 等人,1998 年)。

内吞溶解性聚合物

一项关于携带叔氨基和每个重复单元一个羧基的聚(酰胺胺)的研究探索了它们作为内吞溶解性聚合物的潜力。这些聚合物显示出 pH 依赖性溶血,表明它们适用于在特定 pH 环境中递送治疗剂 (Ferruti 等人,2000 年)。

新型酰胺合成

关于合成含有 N-甲基哌嗪片段的新型羧酸酰胺的研究探索了具有潜在抗白血病活性的化合物的产生。这项研究突出了此类化合物的化学多功能性和潜在治疗应用 (Koroleva 等人,2011 年)。

属性

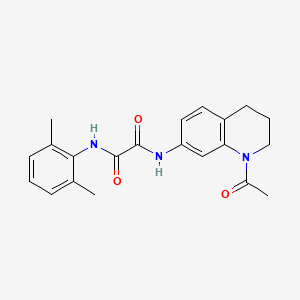

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-23-7-9-24(10-8-23)18(16-6-11-28-14-16)13-22-20(25)17-12-15-4-2-3-5-19(15)27-21(17)26/h2-6,11-12,14,18H,7-10,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFDENHWJKYVQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-(1H-benzo[d]imidazol-2-yl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B3008306.png)

![2-[5-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B3008310.png)

![2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile;1,4-dioxane](/img/structure/B3008311.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3008324.png)

![methyl 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B3008325.png)

![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)